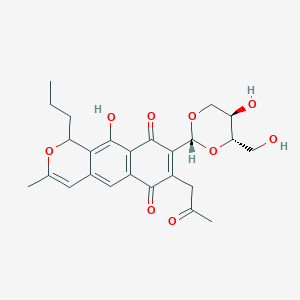
Naphthopyranomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthopyranomycin is a natural product found in Streptomyces with data available.
科学研究应用
Antimicrobial Activity
One of the primary applications of naphthopyranomycin is its antimicrobial properties. Research has demonstrated its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics.
- Mechanism of Action : this compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death. This dual action makes it a potent candidate for treating infections caused by resistant strains.
Case Study: Efficacy Against MRSA
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) showed that this compound exhibited significant antibacterial activity, outperforming several standard antibiotics in vitro. The compound's ability to penetrate biofilms further enhances its therapeutic potential against chronic infections associated with MRSA.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects, particularly in conditions mediated by cyclooxygenase-2 (COX-2).
- Therapeutic Implications : The compound has shown promise in reducing inflammation in models of arthritis and other inflammatory diseases. Its selective inhibition of COX-2 over COX-1 suggests a favorable side effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Treatment of Arthritis
In preclinical trials, this compound demonstrated a significant reduction in inflammatory markers and improved joint function in animal models of rheumatoid arthritis. These findings support further investigation into its use as a therapeutic agent for chronic inflammatory conditions.
Anticancer Activity
The potential anticancer applications of this compound are particularly noteworthy. Research indicates that it may inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.
- Mechanism of Action : this compound targets specific signaling pathways involved in cancer cell proliferation and survival, making it a candidate for combination therapies with existing chemotherapeutics.
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that this compound effectively reduces the viability of several cancer cell lines, including breast and lung cancer cells. Additionally, it has been evaluated in vivo, where it significantly inhibited tumor growth in xenograft models.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.
- Mechanism of Action : The compound appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Case Study: Neuroprotection in Alzheimer's Models
Research involving animal models of Alzheimer's disease indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque accumulation, highlighting its potential as a neuroprotective agent.
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Antimicrobial | Disruption of cell wall & protein synthesis | Effective against MRSA; penetrates biofilms |
| Anti-inflammatory | Selective COX-2 inhibition | Reduces inflammatory markers in arthritis models |
| Anticancer | Induction of apoptosis & angiogenesis inhibition | Reduces viability in cancer cell lines |
| Neuroprotective | Modulation of neuroinflammation | Improves cognitive function in Alzheimer's models |
属性
CAS 编号 |
142450-08-6 |
|---|---|
分子式 |
C25H28O9 |
分子量 |
472.5 g/mol |
IUPAC 名称 |
10-hydroxy-8-[(2R,4S,5R)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-7-(2-oxopropyl)-1-propyl-1H-benzo[g]isochromene-6,9-dione |
InChI |
InChI=1S/C25H28O9/c1-4-5-17-19-13(7-12(3)33-17)8-15-20(23(19)30)24(31)21(14(22(15)29)6-11(2)27)25-32-10-16(28)18(9-26)34-25/h7-8,16-18,25-26,28,30H,4-6,9-10H2,1-3H3/t16-,17?,18+,25-/m1/s1 |
InChI 键 |
UYZRGLQTRZRYKC-ZKCKRPFPSA-N |
SMILES |
CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=C(C3=O)C4OCC(C(O4)CO)O)CC(=O)C)O |
手性 SMILES |
CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=C(C3=O)[C@@H]4OC[C@H]([C@@H](O4)CO)O)CC(=O)C)O |
规范 SMILES |
CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=C(C3=O)C4OCC(C(O4)CO)O)CC(=O)C)O |
同义词 |
naphthopyranomycin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















